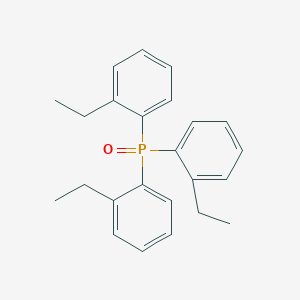
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of three 2-ethylphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane typically involves the reaction of 2-ethylphenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The general reaction scheme is as follows:
Formation of Grignard Reagent: 2-ethylbromobenzene reacts with magnesium in dry ether to form 2-ethylphenylmagnesium bromide.
Reaction with Phosphorus Trichloride: The Grignard reagent is then reacted with phosphorus trichloride to form Tris(2-ethylphenyl)phosphine.
Oxidation: The final step involves the oxidation of Tris(2-ethylphenyl)phosphine to this compound using an oxidizing agent such as hydrogen peroxide or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-ethylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(2-methylphenyl)phosphine
- Tris(2-ethylhexyl)amine
Uniqueness
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is unique due to the presence of the 2-ethylphenyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it distinct from other similar phosphine compounds.
Propiedades
Número CAS |
51008-47-0 |
|---|---|
Fórmula molecular |
C24H27OP |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-bis(2-ethylphenyl)phosphoryl-2-ethylbenzene |
InChI |
InChI=1S/C24H27OP/c1-4-19-13-7-10-16-22(19)26(25,23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
Clave InChI |
SNCRTXTYKWEIHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1P(=O)(C2=CC=CC=C2CC)C3=CC=CC=C3CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
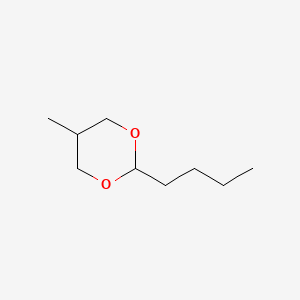
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

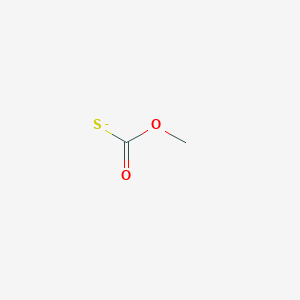
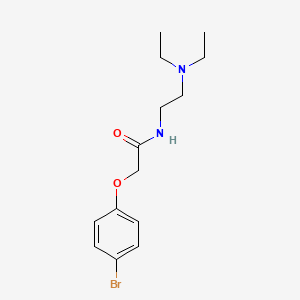
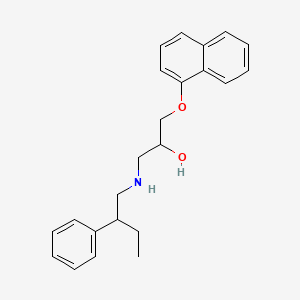

![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
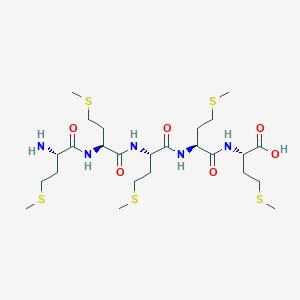
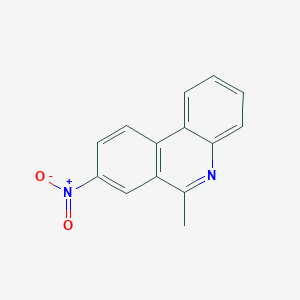
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)


